molecular formula C16H21N5O B2879091 (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide CAS No. 2411326-90-2

(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide

Cat. No. B2879091
CAS RN: 2411326-90-2
M. Wt: 299.378
InChI Key: VVHBPILEVDJXNU-RMKNXTFCSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMABN is a synthetic compound that belongs to the class of triazole-containing compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide is not fully understood. However, it has been proposed that (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide exerts its biological activity by inhibiting the activity of various enzymes such as topoisomerase and histone deacetylase. (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide has been found to exhibit potent activity against various biological targets. It has been shown to inhibit the growth of cancer cells, bacteria, and parasites. (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide has also been found to induce apoptosis in cancer cells, which is a process by which cells undergo programmed cell death. (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using readily available reagents. (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide has been found to exhibit potent activity against various biological targets, making it a useful tool for studying the mechanisms of action of various enzymes and pathways. However, (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide also has some limitations for lab experiments. It is a synthetic compound that may not fully mimic the activity of natural compounds. (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide may also exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide. One direction is to investigate the structure-activity relationship of (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide and its analogs to identify compounds with improved biological activity. Another direction is to investigate the mechanism of action of (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide in more detail to identify its molecular targets. (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide can also be used as a lead compound for the development of new drugs for the treatment of various diseases. Finally, (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide can be used as a tool for studying the mechanisms of action of various enzymes and pathways, which may lead to the discovery of new therapeutic targets.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide involves the condensation of 2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine with (E)-4-(dimethylamino)but-2-enoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate which is then converted to (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide upon purification. The yield of (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide can be improved by optimizing the reaction conditions such as the reaction time, temperature, and the amount of reagents used.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide has been found to exhibit a wide range of biological activities such as antifungal, anticancer, and antibacterial activities. It has also been found to exhibit potent activity against various parasitic infections such as leishmaniasis and Chagas disease. (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. (E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide has also been found to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-21(2)10-6-9-15(22)17-11-14(16-18-12-19-20-16)13-7-4-3-5-8-13/h3-9,12,14H,10-11H2,1-2H3,(H,17,22)(H,18,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHBPILEVDJXNU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC(C1=CC=CC=C1)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC(C1=CC=CC=C1)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethyl]but-2-enamide

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